![molecular formula C17H14ClFN4 B12534251 Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-92-0](/img/structure/B12534251.png)
Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-: is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazine ring, followed by the introduction of the 3-chloro-4-fluorophenyl group and the 2-(4-pyridinyl)ethyl group. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: A related compound with known antimicrobial properties.
Fluorophenylpyrazine: Shares structural similarities but differs in functional groups.
Chloropyridine derivatives: Compounds with similar halogenated aromatic rings.
Uniqueness
Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
821783-92-0 |
|---|---|
Molekularformel |
C17H14ClFN4 |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
5-(3-chloro-4-fluorophenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C17H14ClFN4/c18-14-9-13(1-2-15(14)19)16-10-23-17(11-22-16)21-8-5-12-3-6-20-7-4-12/h1-4,6-7,9-11H,5,8H2,(H,21,23) |
InChI-Schlüssel |
GXGOMPRVQQHTLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



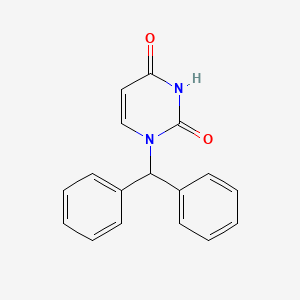
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
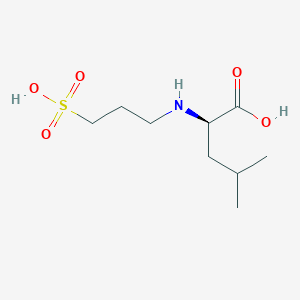
![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)
![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)
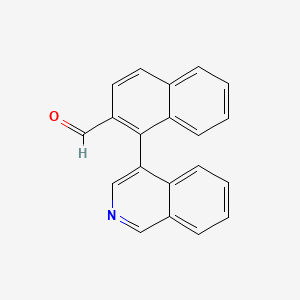

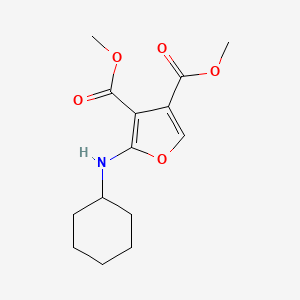
![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)

![Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane](/img/structure/B12534225.png)
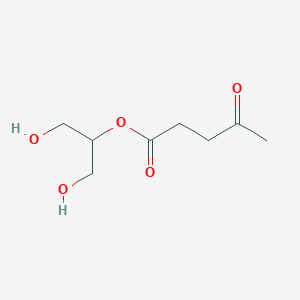
![2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine](/img/structure/B12534233.png)
